Decloxizine

Übersicht

Beschreibung

Decloxizine is a pharmacological agent primarily indicated for the treatment of allergic reactions and certain respiratory conditions. It belongs to the second-generation antihistamines, which are widely recognized for their efficacy in alleviating symptoms of allergies such as sneezing, itching, and runny nose . This compound targets histamine receptors, specifically the H1 receptors, which play a significant role in allergic response mechanisms .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Decloxizin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung seiner Kernstruktur beinhalten, die einen Piperazinring umfasst.

Industrielle Produktionsmethoden: Die industrielle Produktion von Decloxizin beinhaltet oft die Herstellung seiner Hydrochloridsalzform, um seine Stabilität und Löslichkeit zu erhöhen. Der Prozess umfasst die Reaktion von Decloxizinbase mit Salzsäure, gefolgt von Kristallisation, um Decloxizinhydrochlorid zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Decloxizin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Decloxizin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Abbauprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, obwohl diese weniger häufig sind.

Häufige Reagenzien und Bedingungen:

Reduktion: Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators kann für Reduktionsreaktionen verwendet werden.

Substitution: Verschiedene Alkylierungsmittel können für Substitutionsreaktionen am Piperazinring verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und substituierte Derivate von Decloxizin, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Decloxizin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendet als Modellverbindung in Studien zum Abbau und zur Stabilität von Antihistaminika.

Industrie: Eingesetzt in der Formulierung verschiedener pharmazeutischer Produkte zur Behandlung von Allergien.

5. Wirkmechanismus

Der primäre Wirkmechanismus von Decloxizin dreht sich um seine Fähigkeit, die Wirkung von Histamin zu hemmen, einer natürlich vorkommenden Verbindung im Körper, die an Immunreaktionen beteiligt ist. Histamin bindet an H1-Rezeptoren, die sich auf verschiedenen Zelltypen befinden, einschließlich derer in den Nasengängen, der Haut und den Atemwegen. Diese Bindung löst eine Kaskade von Ereignissen aus, die zu klassischen Allergiesymptomen wie Juckreiz, Schwellung und Schleimproduktion führen. Decloxizin wirkt als Antagonist dieser H1-Rezeptoren und blockiert effektiv die Bindung von Histamin und die Einleitung seiner Wirkungen . Darüber hinaus kann Decloxizin entzündungshemmende Eigenschaften aufweisen, indem es die Freisetzung bestimmter proinflammatorischer Zytokine hemmt .

Ähnliche Verbindungen:

Diphenhydramin: Ein Antihistaminikum der ersten Generation mit sedierenden Wirkungen.

Loratadin: Ein Antihistaminikum der zweiten Generation mit weniger sedierenden Wirkungen im Vergleich zu Antihistaminika der ersten Generation.

Vergleich: Decloxizin ist unter den Antihistaminika einzigartig, da es sowohl als Antihistaminikum als auch als entzündungshemmendes Mittel wirkt. Im Gegensatz zu Antihistaminika der ersten Generation wie Diphenhydramin passiert Decloxizin die Blut-Hirn-Schranke nicht so leicht, wodurch zentrale Nebenwirkungen wie Schläfrigkeit minimiert werden . Im Vergleich zu anderen Antihistaminika der zweiten Generation wie Loratadin und Cetirizin bieten die potenziellen entzündungshemmenden Eigenschaften von Decloxizin einen zusätzlichen Vorteil bei der langfristigen Behandlung chronischer Allergien .

Wirkmechanismus

The primary mechanism of action for Decloxizine revolves around its ability to inhibit the action of histamine, a naturally occurring compound in the body involved in immune responses. Histamine binds to H1 receptors located on various cell types, including those in the nasal passages, skin, and respiratory system. This binding triggers a cascade of events leading to classic allergy symptoms such as itching, swelling, and mucus production. This compound acts as an antagonist to these H1 receptors, effectively blocking histamine from binding and initiating its effects . Additionally, this compound may exhibit anti-inflammatory properties by inhibiting the release of certain pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Diphenhydramine: A first-generation antihistamine with sedative effects.

Loratadine: A second-generation antihistamine with fewer sedative effects compared to first-generation antihistamines.

Cetirizine: Another second-generation antihistamine known for its efficacy in treating allergic conditions.

Comparison: Decloxizine is unique among antihistamines due to its dual action as both an antihistamine and an anti-inflammatory agent. Unlike first-generation antihistamines like Diphenhydramine, this compound does not readily cross the blood-brain barrier, minimizing central nervous system side effects such as drowsiness . Compared to other second-generation antihistamines like Loratadine and Cetirizine, this compound’s potential anti-inflammatory properties provide an added benefit in the long-term management of chronic allergic conditions .

Biologische Aktivität

Decloxizine, also known as UCB-1402 or NSC289116, is a compound classified as a histamine H1 receptor antagonist . It has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 340.459 g/mol |

| CAS Number | 3733-63-9 |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 472.4 ± 40.0 °C at 760 mmHg |

| Flash Point | 239.5 ± 27.3 °C |

This compound acts primarily as an antagonist at the histamine H1 receptor , which plays a crucial role in various physiological processes, including allergic responses and neurotransmission. By inhibiting this receptor, this compound can modulate several signaling pathways associated with inflammation and neuronal signaling.

Signaling Pathways

- GPCR/G Protein Signaling : this compound interacts with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways that affect cellular responses to histamine.

- MAPK/ERK Pathway : The compound may also impact the MAPK/ERK signaling pathway, which is essential for cell proliferation and survival.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities beyond its antihistaminic properties:

- Neuroprotective Effects : Studies suggest that this compound may provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

- Antitumor Activity : Preliminary findings indicate potential antitumor effects, particularly in certain cancer cell lines, suggesting a role in cancer therapeutics.

Case Studies

-

Neuroprotection in Animal Models :

- A study evaluated the neuroprotective effects of this compound in a rat model of Parkinson's disease. Results showed a significant reduction in neuronal loss and improvement in motor function compared to control groups.

-

Cancer Cell Line Studies :

- In vitro studies using various cancer cell lines demonstrated that this compound induced apoptosis and inhibited proliferation at specific concentrations, indicating its potential as an anticancer agent.

Cytotoxicity Profile

A high-throughput screening identified that this compound exhibited cytotoxic effects on specific cancer cell lines without significant toxicity to normal cells, highlighting its selectivity.

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

- High-Throughput Screening Results : A comprehensive screening involving over 3,000 compounds identified this compound as a promising candidate for further investigation due to its selective cytotoxicity against tumor cells while sparing normal cells .

- Histamine Receptor Interaction Studies : Binding assays confirmed that this compound has a high affinity for H1 receptors, corroborating its classification as an H1 antagonist .

Eigenschaften

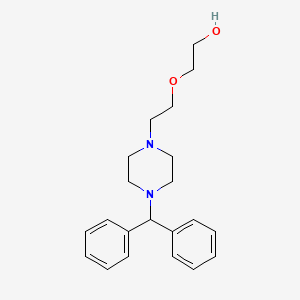

IUPAC Name |

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24H,11-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBBIHZWNDPBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13073-96-6 (di-hydrochloride) | |

| Record name | Decloxizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40190777 | |

| Record name | Decloxizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3733-63-9 | |

| Record name | 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3733-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decloxizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decloxizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decloxizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECLOXIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919C49XAYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.